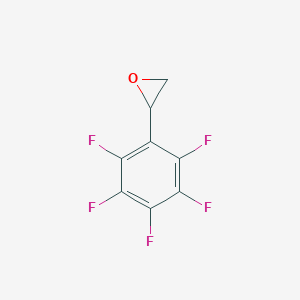

2-(2,3,4,5,6-Pentafluorophenyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxirane compounds, including derivatives similar to "2-(2,3,4,5,6-Pentafluorophenyl)oxirane," often involves routes that capitalize on the unique reactivity of the oxirane ring. For instance, Mishmash He and Meloan Ce (1972) explored methods for the indirect spectrophotometric determination of oxiranes, highlighting their significance in various academic and industrial applications due to their reactivity and role as intermediates in biological systems (Mishmash He & Meloan Ce, 1972).

Molecular Structure Analysis

The molecular structure of "2-(2,3,4,5,6-Pentafluorophenyl)oxirane" and related compounds has been a key focus, particularly in understanding the impact of the fluorophenyl group on the molecule's overall properties. The structural analyses often employ spectroscopic methods to elucidate the configuration and conformations that contribute to the compound's reactivity and interactions.

Chemical Reactions and Properties

The chemical reactivity of oxirane compounds, including fluorophenyl derivatives, is significantly influenced by the strain within the three-membered ring and the electronic effects of substituents. These compounds participate in a wide range of chemical reactions, serving as valuable intermediates for synthesizing complex molecules. The presence of the pentafluorophenyl group can enhance reactivity and influence the selectivity of these reactions.

Physical Properties Analysis

Oxirane compounds' physical properties, such as boiling points, melting points, and solubility, are critical for their application in various industrial processes. These properties are influenced by the molecular structure, particularly the impact of fluorinated substituents on the compound's polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of "2-(2,3,4,5,6-Pentafluorophenyl)oxirane," including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal in its application across different chemical reactions. The electron-withdrawing nature of the fluorine atoms significantly affects these properties, making the compound a versatile reagent in organic synthesis.

- (Mishmash He & Meloan Ce, 1972)

- Additional studies on oxiranes and fluorinated compounds can be found within the provided references, offering a comprehensive understanding of the synthesis, molecular structure, and properties of such chemicals.

Wissenschaftliche Forschungsanwendungen

Copolymerization with Carbon Dioxide

One significant application of oxirane compounds, akin to 2-(2,3,4,5,6-pentafluorophenyl)oxirane, is in the field of green chemistry, particularly in the copolymerization of carbon dioxide and oxiranes to produce polycarbonates. This process is of great interest due to its potential to utilize carbon dioxide, a prevalent greenhouse gas, turning it into value-added products while mitigating its environmental impact. Efficient catalysts, such as those based on zinc, aluminum, and other metals with various ligands, play a crucial role in enabling this copolymerization due to the low reactivity characteristic of carbon dioxide (Ang et al., 2015).

Synthesis and Application of 1,2-Oxazines

Oxiranes, similar to 2-(2,3,4,5,6-pentafluorophenyl)oxirane, are also pivotal in the synthesis of 1,2-oxazines and related compounds. These compounds can be synthesized by the dehydration of dihydro-oxazines, which themselves are derived from the cyclization of specific enones and nitroso compounds. Oxazines have found applications across a range of fields due to their potential as electrophiles and their ability to act as chiral synthons in various chemical reactions (Sainsbury, 1991).

Development of Inert Materials

Research into inert materials for use as mocks or surrogates for high explosives has explored compounds including those related to pentafluorophenyl oxirane. Such materials are chosen for their density matching, thermal stability, and processability. They serve as safe alternatives for testing and experimental purposes in situations where handling real explosives would pose significant risks. Notably, compounds like N,N'-bis(2,3,4,5,6-pentafluorophenyl)oxamide have been identified as suitable mocks for high explosives due to their stability and comparable physical properties (Yeager et al., 2018).

Antioxidant Activity Analysis

Oxirane derivatives are involved in the study of antioxidant activities through various analytical methods. These methods aim to determine the antioxidant capacity of substances, which is crucial for applications ranging from food engineering to medicine. Assays such as ORAC, HORAC, TRAP, and TOSC, based on the transfer of hydrogen atoms, and others like CUPRAC and FRAP, based on electron transfer, utilize oxirane compounds in evaluating the effectiveness of antioxidants. The development of chemical and electrochemical biosensors for antioxidant analysis benefits from the unique chemical reactions facilitated by oxirane structures (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPTXICNGFRDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4,5,6-Pentafluorophenyl)oxirane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)